![molecular formula C12H11NO3S B194099 Phenol, 4-[(4-aminophenyl)sulfonyl]- CAS No. 25963-47-7](/img/structure/B194099.png)
Phenol, 4-[(4-aminophenyl)sulfonyl]-
Übersicht
Beschreibung
Phenol, 4-[(4-aminophenyl)sulfonyl]-, also known as 4-Amino-4’-hydroxydiphenylsulfone, is a compound with the molecular formula C12H11NO3S . It has a molecular weight of 249.29 g/mol .
Molecular Structure Analysis
The IUPAC name for this compound is 4-(4-aminophenyl)sulfonylphenol . The InChI string is InChI=1S/C12H11NO3S/c13-9-1-5-11(6-2-9)17(15,16)12-7-3-10(14)4-8-12/h1-8,14H,13H2 . The Canonical SMILES string is C1=CC(=CC=C1N)S(=O)(=O)C2=CC=C(C=C2)O .Physical And Chemical Properties Analysis
The compound has a molecular weight of 249.29 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 2 . The exact mass is 249.04596439 g/mol . The topological polar surface area is 88.8 Ų . The XLogP3 is 1.6 .Wissenschaftliche Forschungsanwendungen
1. Electrolysis of Bisazo Reactive Dye
- Summary of Application: This compound is one of the products formed by the electrolysis of the bisazo reactive dye Reactive Black 5 (RB5). The process results in the formation of five sulfonyl aromatic alcohols, one of which is 5-((4-aminophenyl)sulfonyl)-2-penten-1-ol .
- Methods of Application: The electrolysis was performed in an undivided cell equipped with Ni electrodes in an alkaline medium .
- Results or Outcomes: The electrolysis of RB5 resulted in the formation of several sulfonyl aromatic alcohols. The logP of the synthesized sulfonyl aromatic compounds was calculated and their logk w values were determined chromatographically .
2. Phenol Sensing
- Summary of Application: 4-Aminoantipyrine, a derivative of the compound , is used for the estimation of phenol. It forms a yellow or amber colored complex in the presence of ferricyanide .
- Methods of Application: The phenolic compounds are mixed with 4-aminoantipyrine in the presence of oxidizing potassium ferricyanide at a preferable pH. This forms a dye that can be used for the identification and estimation of phenol .
- Results or Outcomes: The use of 4-aminoantipyrine for the estimation of phenol was first proposed by Emerson in 1943. The method provides speedy results, easy manipulation, and is advantageous due to its fast response and simple procedures .
3. Dapsone Production
- Summary of Application: Dapsone, a derivative of the compound , is used as an antibiotic, primarily in the treatment of leprosy .
- Methods of Application: The production of Dapsone involves the substitution of the hydrogen atom at the 4 position of each of the phenyl groups by an amino group .
- Results or Outcomes: Dapsone has been found to be effective against a wide range of bacteria, but is mainly employed for its actions against Mycobacterium leprae, being used as part of multidrug regimens in the treatment of all forms of leprosy .
4. Electrodegradation and Electrosynthesis
- Summary of Application: The compound is one of the products formed by the electrolysis of the bisazo reactive dye Reactive Black 5 (RB5). The process results in the formation of several sulfonyl aromatic alcohols .
- Methods of Application: The electrolysis was performed in an undivided cell equipped with Ni electrodes in an alkaline medium .
- Results or Outcomes: The electrolysis of RB5 resulted in the formation of several sulfonyl aromatic alcohols. The logP of the synthesized sulfonyl aromatic compounds was calculated and their logk w values were determined chromatographically .
5. Electrodegradation and Electrosynthesis
- Summary of Application: The compound is one of the products formed by the electrolysis of the bisazo reactive dye Reactive Black 5 (RB5). The process results in the formation of several sulfonyl aromatic alcohols .
- Methods of Application: The electrolysis was performed in an undivided cell equipped with Ni electrodes in an alkaline medium .
- Results or Outcomes: The electrolysis of RB5 resulted in the formation of several sulfonyl aromatic alcohols. The logP of the synthesized sulfonyl aromatic compounds was calculated and their logk w values were determined chromatographically .
6. Production of 4-[Bis(4-aminophenyl)methyl]phenol
- Summary of Application: 4-[Bis(4-aminophenyl)methyl]phenol is a derivative of the compound . It can be synthesized from the compound "Phenol, 4-[(4-aminophenyl)sulfonyl]-" .
- Methods of Application: The specific methods of synthesis are not provided in the source .
- Results or Outcomes: The product, 4-[Bis(4-aminophenyl)methyl]phenol, is obtained .
Safety And Hazards
In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .
Eigenschaften
IUPAC Name |
4-(4-aminophenyl)sulfonylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3S/c13-9-1-5-11(6-2-9)17(15,16)12-7-3-10(14)4-8-12/h1-8,14H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSHPCZGANRRQDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7067166 | |
| Record name | Phenol, 4-[(4-aminophenyl)sulfonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7067166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenol, 4-[(4-aminophenyl)sulfonyl]- | |
CAS RN |
25963-47-7 | |
| Record name | 4-[(4-Aminophenyl)sulfonyl]phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25963-47-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-((4-Aminophenyl)sulfonyl)phenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025963477 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 4-[(4-aminophenyl)sulfonyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenol, 4-[(4-aminophenyl)sulfonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7067166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[(4-aminophenyl)sulphonyl]phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.056 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-((4-AMINOPHENYL)SULFONYL)PHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZG4J5KE6BM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



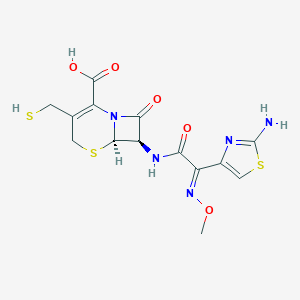
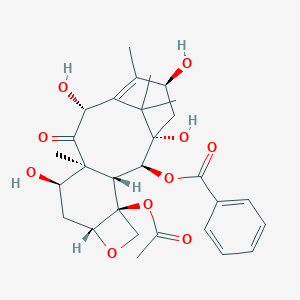
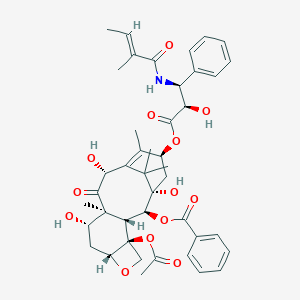
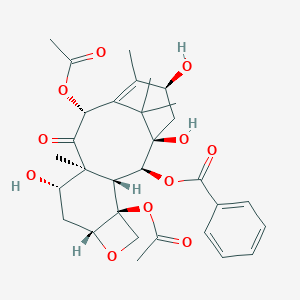
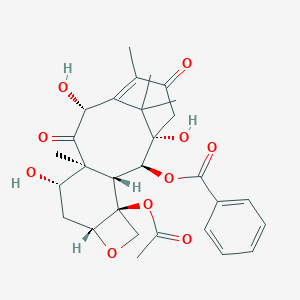



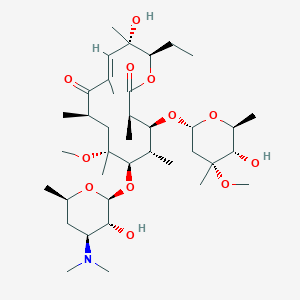

![(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12-hydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-7,13-dimethoxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione](/img/structure/B194055.png)
![2(10H)-Phenazinone, 10-(4-chlorophenyl)-3-[(4-chlorophenyl)amino]-](/img/structure/B194069.png)

